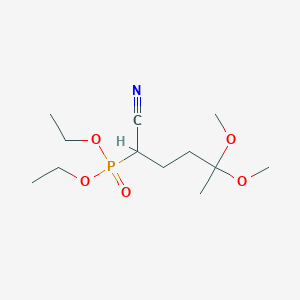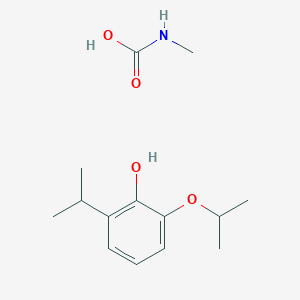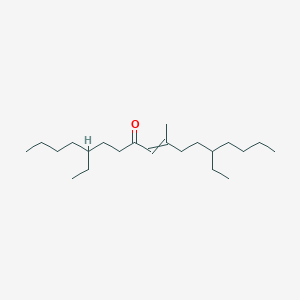![molecular formula C14H10N2 B14280170 Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- CAS No. 133792-94-6](/img/structure/B14280170.png)
Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- is an organic compound with the molecular formula C12H8N2 It is a derivative of benzonitrile and pyridine, featuring a vinyl group connecting the two aromatic rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- typically involves the reaction of 4-bromobenzonitrile with 4-vinylpyridine under palladium-catalyzed coupling conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to a temperature of around 100°C to facilitate the coupling reaction.
Industrial Production Methods
In an industrial setting, the production of Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Conversion to primary amines.
Substitution: Formation of substituted aromatic compounds with various functional groups.
Applications De Recherche Scientifique
Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The vinyl group allows for conjugation with other molecules, enhancing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-Pyridinyl)benzonitrile
- 4-Vinylbenzonitrile
- 4-Cyanostyrene
Uniqueness
Benzonitrile, 4-[(1E)-2-(4-pyridinyl)ethenyl]- is unique due to its combination of a benzonitrile and pyridine moiety connected by a vinyl group. This structure imparts distinct chemical properties, such as enhanced reactivity and binding affinity, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
133792-94-6 |
|---|---|
Formule moléculaire |
C14H10N2 |
Poids moléculaire |
206.24 g/mol |
Nom IUPAC |
4-(2-pyridin-4-ylethenyl)benzonitrile |
InChI |
InChI=1S/C14H10N2/c15-11-14-5-3-12(4-6-14)1-2-13-7-9-16-10-8-13/h1-10H |
Clé InChI |
SUCOKTGSBOUQAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=NC=C2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 2-[(3-nitro-2-oxo-2H-1-benzopyran-4-yl)thio]-](/img/structure/B14280088.png)



![1,3,4-Oxadiazole, 2-(2-furanyl)-5-[4-(5-phenyl-2-oxazolyl)phenyl]-](/img/structure/B14280113.png)
![[2-(Bromomethyl)phenyl]methyl 2-cyclohexyl-2-phenylethyl phosphate](/img/structure/B14280120.png)

![Butanoic acid, 4-[[4-(acetyloxy)phenyl]amino]-4-oxo-](/img/structure/B14280130.png)
![2,2'-[1,2-Phenylenebis(methylene)]dibenzaldehyde](/img/structure/B14280131.png)
![3-[(4-Chlorophenyl)methylidene]-1H-2-benzopyran-4(3H)-one](/img/structure/B14280135.png)


![1,1',1''-Methanetriyltris{4-[(prop-2-yn-1-yl)oxy]benzene}](/img/structure/B14280152.png)

